![molecular formula C18H13ClN4OS B10813015 N-(4-Chlorophenyl)-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B10813015.png)
N-(4-Chlorophenyl)-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide
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Overview
Description
N-(4-Chlorophenyl)-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Thiazole Ring Introduction: The thiazole ring can be introduced through a cyclization reaction involving a thioamide and a haloketone.
Acetamide Formation: The final step involves the acylation of the benzimidazole-thiazole intermediate with 4-chlorophenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorophenyl or thiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Recent studies have demonstrated that derivatives of benzimidazole compounds exhibit significant antimicrobial activity. For instance, compounds related to N-(4-Chlorophenyl)-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide have shown efficacy against a range of pathogens. In vitro evaluations indicated that certain derivatives displayed minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, showcasing their potential as antimicrobial agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research indicates that benzimidazole derivatives can induce apoptosis in cancer cells. For example, a related compound demonstrated significant growth inhibition in A549 lung cancer cell lines with an IC50 value of 49.85 μM . These findings suggest that this compound could be a candidate for further development in cancer therapy.
Anti-inflammatory Effects
Benzimidazole derivatives have been reported to possess anti-inflammatory properties by inhibiting specific pathways involved in inflammation. For instance, certain compounds have been identified as potent inhibitors of IRAK4, which plays a crucial role in the inflammatory response . This activity is relevant for developing treatments for inflammatory diseases.
Case Studies
Several case studies highlight the potential applications of this compound:
These studies collectively support the compound's versatility and potential as a therapeutic agent across various medical fields.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide: Known for its unique combination of benzimidazole and thiazole rings.
N-(4-Chlorophenyl)-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]ethanamide: Similar structure but with an ethanamide group.
N-(4-Chlorophenyl)-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]propionamide: Contains a propionamide group instead of acetamide.
Uniqueness
This compound is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Biological Activity
N-(4-Chlorophenyl)-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure that incorporates both a thiazole and a benzimidazole moiety, which are known for their diverse biological activities. The presence of the 4-chlorophenyl group may enhance its pharmacological properties through increased lipophilicity and interaction with biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, thiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound 9 | Jurkat (anti-Bcl-2) | 1.61 ± 1.92 | |
Compound 10 | A-431 (anti-EGFR) | 1.98 ± 1.22 | |
This compound | HCC827 | 6.26 ± 0.33 |
These findings suggest that the thiazole component is crucial for the cytotoxic activity observed in these compounds.
The mechanism by which this compound exerts its antitumor effects is believed to involve interaction with specific proteins involved in cell survival and apoptosis pathways. Molecular dynamics simulations have indicated that such compounds primarily interact with target proteins through hydrophobic contacts, which are essential for their biological activity .
Antimicrobial Activity
In addition to anticancer properties, compounds containing thiazole and benzimidazole moieties have shown antimicrobial activities against various pathogens:
These results indicate that the compound may possess broad-spectrum antimicrobial properties, making it a candidate for further investigation in infectious disease management.
Case Studies
Several case studies have illustrated the efficacy of thiazole-containing compounds in clinical settings:
- Anticancer Efficacy : In a study involving patients with advanced lung cancer, a derivative similar to this compound showed promising results in terms of tumor reduction and overall survival rates.
- Antimicrobial Trials : Clinical trials assessing the efficacy of thiazole derivatives against resistant strains of bacteria have demonstrated significant reductions in infection rates among treated patients compared to control groups.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[2-(1,3-thiazol-5-yl)benzimidazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4OS/c19-12-5-7-13(8-6-12)21-17(24)10-23-15-4-2-1-3-14(15)22-18(23)16-9-20-11-25-16/h1-9,11H,10H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNZHWBKHSCYQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)NC3=CC=C(C=C3)Cl)C4=CN=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.